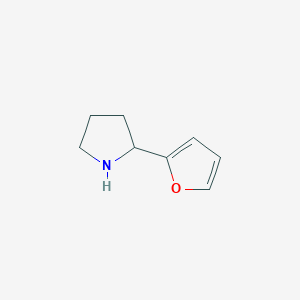

2-(Furan-2-yl)pyrrolidine

描述

Significance of Furan (B31954) and Pyrrolidine (B122466) Heterocycles in Medicinal Chemistry and Organic Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in a multitude of biologically active compounds. ijabbr.comutripoli.edu.ly Its derivatives have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comresearchgate.netutripoli.edu.lywisdomlib.org The furan nucleus is a key component in several commercially available drugs, underscoring its therapeutic relevance. ijabbr.comutripoli.edu.ly In organic synthesis, the furan ring serves as a versatile building block, capable of undergoing various transformations to construct more complex molecular architectures. ijabbr.com

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in drug discovery. researchgate.netfrontiersin.org This scaffold is prevalent in numerous natural products, particularly alkaloids, and is a key feature in many FDA-approved drugs. nih.govd-nb.info The non-planar, three-dimensional nature of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat aromatic counterparts, a desirable attribute in the design of new drug candidates. researchgate.netnih.govnih.gov Its stereochemical complexity also plays a crucial role in determining the biological activity of molecules, as different spatial arrangements of substituents can lead to varied interactions with biological targets. researchgate.netnih.govnih.gov Furthermore, pyrrolidine and its derivatives are widely employed as catalysts and chiral auxiliaries in asymmetric synthesis. d-nb.info

The strategic incorporation of these two privileged scaffolds into a single molecule gives rise to the 2-(Furan-2-yl)pyrrolidine framework, a subject of growing interest in the scientific community.

Overview of the this compound Scaffold and its Research Landscape

The this compound scaffold, which consists of a pyrrolidine ring directly attached to a furan ring at the 2-position, has emerged as a promising area of investigation. ontosight.ai This hybrid molecule and its derivatives are being explored for a range of potential biological activities. ontosight.ai

Research into this scaffold has revealed its potential in several key areas:

Medicinal Chemistry: Derivatives of this compound are being synthesized and evaluated for their therapeutic potential. For instance, some derivatives have been investigated as inhibitors of the ST2 (Stimulation-2) protein, which is implicated in conditions like graft-versus-host disease. nih.gov Other studies have focused on the synthesis of hybrid molecules incorporating this scaffold with other heterocycles to explore their anti-inflammatory and antioxidant properties. mdpi.com

Organic Synthesis: The this compound core serves as a valuable intermediate in the synthesis of more complex molecules. evitachem.com Its functional groups can be readily modified to create a diverse library of compounds for further investigation. evitachem.com

Biological Probes: The unique structure of this compound makes it a candidate for the development of molecular probes to study biological processes. For example, derivatives are being used to investigate enzyme inhibition and receptor binding.

The research landscape for this compound is dynamic, with ongoing efforts to synthesize new derivatives, elucidate their structure-activity relationships, and uncover their full therapeutic and synthetic potential. The combination of the furan and pyrrolidine moieties within a single, relatively simple framework provides a rich platform for the design and discovery of novel chemical entities with diverse applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(furan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFJPSLQRGQNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394917 | |

| Record name | 2-(furan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90086-89-8 | |

| Record name | 2-(furan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Furan 2 Yl Pyrrolidine and Its Derivatives

Strategies for the Construction of the Pyrrolidine (B122466) Ring

The formation of the pyrrolidine scaffold is a cornerstone of many synthetic routes. Key approaches include cyclization reactions, tandem cyclizations, and multicomponent reactions, each offering unique advantages in terms of efficiency and stereochemical control.

Cyclization reactions are a fundamental strategy for forming the pyrrolidine ring, typically by creating a single bond to close a linear precursor. researchgate.net A prevalent method involves the intramolecular cyclization of amino alcohols. For instance, the use of an Iridium catalyst complex can facilitate the N-heterocyclization of primary amines with diols to furnish a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. Another approach is the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which provides a regioselective and chemoselective pathway to pyrrolidines under mild conditions. organic-chemistry.org

Mercury(II) salts have also been utilized to mediate the cyclization of unsaturated compounds. For example, N-substituted aminoalkenes can undergo cyclization upon treatment with HgCl₂, followed by reduction, to yield pyrrolidine derivatives. beilstein-journals.org Furthermore, acid-promoted cyclization of N-carbamate-protected amino alcohols represents another effective route. organic-chemistry.org These methods highlight the diversity of catalytic systems available for the crucial ring-closing step in pyrrolidine synthesis.

A general representation of intramolecular cyclization is shown below:

General Scheme for Intramolecular Cyclization| Precursor Type | Catalyst/Reagent | Product |

|---|---|---|

| Amino alcohol | Iridium Complex | Pyrrolidine |

| Aminoalkene | HgCl₂, NaBH₄ | Pyrrolidine |

| N-carbamate amino alcohol | Acid (e.g., Orthoesters) | Pyrrolidine |

Tandem reactions, also known as cascade reactions, offer an efficient means of constructing complex molecules like pyrrolidines in a single operation by forming multiple bonds sequentially. These methods are highly atom-economical and can generate significant molecular complexity from simple starting materials.

Tandem Prins cyclization reactions are a powerful tool for building various heterocyclic scaffolds, including pyrrolidines. researchgate.net A notable example is the nitrile-stabilized tandem alkynyl aza-Prins-Ritter reaction, which has been successfully employed to synthesize pyrrolidine derivatives. researchgate.net Another innovative tandem strategy involves a copper-catalyzed three-component reaction starting from a primary amine-tethered alkyne. This sequence of amination, cyanation, and alkylation results in the formation of α-cyanopyrrolidines with good yield and regioselectivity, all performed in one pot without the need for protecting groups. nih.gov

Examples of Tandem Cyclization for Pyrrolidine Synthesis

| Tandem Reaction Name | Key Reactants | Key Features |

|---|---|---|

| Alkynyl aza-Prins-Ritter | Alkyne, Nitrile | Forms pyrrolidine ring through a cascade of bond formations. researchgate.net |

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. mdpi.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

The synthesis of pyrrolidine scaffolds can be achieved through various MCRs. For instance, a [3+2] cycloaddition reaction involving an imine and an alkyne, catalyzed by a copper(II) triflate complex, can produce polysubstituted pyrrolidines. beilstein-journals.orgbeilstein-journals.org In some cases, the reaction proceeds through the formation of an intermediate which then aromatizes to a pyrrole (B145914), but under specific conditions, the saturated pyrrolidine ring can be isolated. beilstein-journals.orgbeilstein-journals.org Another Mumm-type rearrangement involving dithiocarbamates, isocyanides, and gem-dicyano olefins under ultrasound irradiation has been reported as a novel method for constructing the pyrrolidine core. researchgate.net The use of tetronic acid in MCRs with various aldehydes and amines has also been explored to create complex heterocyclic systems, including those that could serve as precursors to functionalized pyrrolidines. rsc.org

Installation and Functionalization of the Furan (B31954) Moiety

Once the pyrrolidine ring is formed or during its synthesis, the furan moiety must be introduced. This can be accomplished either by attaching a furan ring to a pyrrolidine precursor or by functionalizing a pre-existing furan-pyrrolidine conjugate.

The furan ring is electron-rich and undergoes electrophilic aromatic substitution (EAS) much more readily than benzene (B151609), typically at the C-2 position. ucl.ac.ukpearson.com This high reactivity can be harnessed to attach the furan ring to a suitable substrate. For example, a Friedel-Crafts-type reaction could be envisioned where a pyrrolidine derivative acts as the electrophile or contains an electrophilic center that attacks the furan ring. The reaction is generally performed with mild reagents and conditions due to the furan's sensitivity. pearson.com The mechanism involves the formation of a positively charged intermediate (a sigma complex), which then loses a proton to restore the aromaticity of the furan ring. libretexts.org

While direct EAS on an unsubstituted pyrrolidine is not typical, a precursor containing the pyrrolidine skeleton could be functionalized with a group that then reacts with furan. Alternatively, an N-acyliminium ion generated from a pyrrolidine precursor could be trapped by furan to form the 2-(furan-2-yl)pyrrolidine structure.

Modern cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon bonds, making them ideal for linking the furan and pyrrolidine rings. The Suzuki-Miyaura cross-coupling reaction is a prominent example used in this context. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a furan-2-boronic acid, with a halide or triflate derivative of pyrrolidine. For instance, N-Boc-2-bromopyrrolidine can be coupled with furan-2-boronic acid to install the furan ring directly at the 2-position of the pyrrolidine. A study on ST2 inhibitors described the synthesis of 2-arylpyrrolidine intermediates via a Suzuki-Miyaura coupling between (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acid and an aryl halide, followed by hydrogenation of the pyrrole to a pyrrolidine. nih.gov A similar strategy could be applied using a furan boronic acid.

Other cross-coupling reactions, such as those catalyzed by copper, have also been developed for the synthesis of furan-containing compounds. acs.org These methodologies offer a broad substrate scope and functional group tolerance, providing reliable pathways to this compound and its derivatives. nih.govmdpi-res.com

Summary of Cross-Coupling for Furan Installation

| Reaction Name | Pyrrolidine Component | Furan Component | Catalyst |

|---|

Asymmetric Synthesis of Enantiopure this compound and its Stereoisomers

The creation of single enantiomers of this compound is crucial for its application in pharmaceuticals and as chiral catalysts. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can be subsequently removed to yield the desired enantiopure product. The use of pyrrolidine-based chiral auxiliaries, often derived from prolinol, has proven successful in asymmetric alkylations. iranchembook.ir For instance, amides derived from (2R,5R)- or (2S,5S)-2,5-bis(ethoxycarbonyl)pyrrolidine can direct the approach of an alkyl halide to a specific face of the enolate, leading to high diastereoselectivity. iranchembook.ir This method allows for the synthesis of either (R)- or (S)-enantiomers of the target carboxylic acids with high enantiomeric excess by selecting the appropriate chiral auxiliary. iranchembook.ir

Another notable chiral auxiliary is trans-(2R,5R)-bis-(benzyloxymethyl)pyrrolidine, which can be synthesized from mannitol. iranchembook.ir These auxiliaries are attached to the substrate, direct the stereochemical outcome of a reaction, and are then cleaved to provide the enantiomerically enriched target molecule. sfu.ca The effectiveness of this approach lies in the rigid conformation of the auxiliary-substrate adduct, which creates a significant steric bias.

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. mdpi.comau.dk Proline and its derivatives are among the most successful organocatalysts, capable of mimicking the action of aldolase (B8822740) enzymes. mdpi.com The seminal work by List and Barbas on proline-catalyzed intermolecular aldol (B89426) reactions paved the way for a plethora of asymmetric transformations. mdpi.comnih.gov

A significant breakthrough in this field was the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005. mdpi.comnih.gov These catalysts have been extensively used in the asymmetric functionalization of aldehydes and are highly effective in promoting various asymmetric reactions, including Michael additions. mdpi.comresearchgate.net The steric bulk of the diarylprolinol silyl ether controls the facial selectivity of the reaction, leading to high enantioselectivities. researchgate.net The versatility and mild reaction conditions associated with organocatalysis make it an attractive method for the synthesis of chiral this compound derivatives. sci-hub.se

| Catalyst Type | Key Features | Typical Reactions |

| Proline | Natural amino acid, mimics aldolase enzymes. mdpi.com | Intermolecular aldol reactions. mdpi.comnih.gov |

| Diaryprolinol Silyl Ethers | Bulky catalysts providing high facial selectivity. researchgate.net | Asymmetric functionalization of aldehydes, Michael additions. mdpi.comresearchgate.net |

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, this can be achieved through the alkylation of a pre-formed enolate directed by a chiral auxiliary, as discussed previously. iranchembook.ir Alternatively, catalytic asymmetric methods are being developed. For instance, the use of chiral ligands with organometallic reagents can facilitate the enantioselective addition of alkyl groups to aldehydes, which can be precursors to the pyrrolidine ring. acs.org

Nucleophilic additions to imines or iminium ions are also a key strategy. Organocatalytic approaches often involve the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst. researchgate.net This activation allows for the stereoselective addition of nucleophiles. Asymmetric allylic alkylation of carbonyl derivatives using free allylic alcohols has also been explored, providing a route to chiral building blocks. acs.org

The enantioselective reduction of imines is a direct and efficient method for preparing chiral amines. The reduction of imines derived from furan-2-yl ketones can yield enantiomerically enriched this compound precursors. While the reduction of furan-2-yl derived substrates has been reported to result in moderate enantioselectivity (45-85% ee), furan-3-yl derivatives have shown good enantioselectivity (77-91% ee). gla.ac.uk

Catalytic asymmetric hydrogenation is another powerful technique. Transition metal complexes with chiral ligands are used to hydrogenate prochiral imines or enamines, leading to the desired chiral amine with high enantioselectivity. acs.org For example, the catalytic reduction of chiral pyrrolidine tetrasubstituted β-enamino esters using PtO₂ as a catalyst has shown good diastereoselectivity. acs.org

| Transformation | Catalyst/Reagent | Substrate | Stereoselectivity |

| Imine Reduction | Trichlorosilane with chiral Lewis base | Furan-2-yl-derived imines | 45-85% ee gla.ac.uk |

| Imine Reduction | Trichlorosilane with chiral Lewis base | Furan-3-yl-derived imines | 77-91% ee gla.ac.uk |

| Enamino Ester Hydrogenation | PtO₂ | Chiral pyrrolidine β-enamino esters | up to 90% de acs.org |

Derivatization and Functional Group Interconversions

Once the chiral this compound core is established, further modifications can be made to synthesize a variety of derivatives.

The pyrrolidine nitrogen can readily undergo amidation reactions with carboxylic acids or their activated derivatives. smolecule.com Similarly, if the pyrrolidine ring contains a carboxylic acid moiety, it can be converted to an ester. smolecule.com Microwave-assisted synthesis has been shown to be an efficient method for the amidation and esterification of furan-containing compounds. researchgate.net For example, N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate (B1237412) can be synthesized from 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of coupling reagents like DMT/NMM/TsO− or EDC under microwave irradiation. researchgate.net These reactions provide versatile handles for further functionalization or for modulating the biological activity of the molecule. Formamide has also been investigated as a cost-effective catalyst for amidation and esterification reactions of carboxylic acids. rsc.org Furthermore, regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using coupling reagents, allowing for the synthesis of monoamides in good yields. researchgate.net

Decarboxylation and Related Transformations

Decarboxylation serves as a key step in the synthesis of certain this compound derivatives, often following a primary ring-forming reaction. This transformation is particularly useful for removing an activating carboxyl group that facilitates the initial cyclization.

Research has demonstrated the synthesis of 5-aryl-2,4-dioxopyrrolidine-3-carboxylate derivatives through methods like Dieckmann cyclization. arkat-usa.orgresearchgate.net Subsequent functional group transformations, including decarboxylation, are employed to yield the desired pyrrolidinone structures. arkat-usa.orgresearchgate.net For instance, the synthesis of ethyl 2-(furan-2-yl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been reported. arkat-usa.orgresearchgate.net The removal of the carboxylate group from such intermediates is a critical step to achieve the final target molecule. The decarboxylation of related 2,4-dioxo-5-aryl-pyrrolidinone precursors can be accelerated by the addition of mineral acid, which facilitates the hydrolysis and subsequent loss of carbon dioxide. arkat-usa.org

Another relevant synthetic approach involves the synthesis of kainic acid analogues. The synthesis of 2-decarboxykainic acid, a derivative of a pyrrolidine carboxylic acid, highlights the importance of decarboxylation in this class of compounds. nih.gov

Base-mediated intramolecular decarboxylative reactions also present a viable pathway for creating C-N bonds. This method can be applied to alkanoyloxycarbamates to synthesize alkylamines, and has been explored for substrates like tert-butyl furan-2-ylcarbamate. nih.gov

Below is a table summarizing representative decarboxylation reactions in the synthesis of furan-pyrrolidine derivatives.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 5-Aryl-2,4-dioxopyrrolidine-3-carboxylate derivatives | Refluxing in acetonitrile, often with mineral acid catalysis | 2-Oxo-5-aryl-pyrrolidine derivatives | arkat-usa.org, researchgate.net |

| Ethyl 2-(furan-2-yl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Hydrolysis and decarboxylation | 2-(Furan-2-yl)-1-methyl-pyrrolidin-5-one | arkat-usa.org, researchgate.net |

| Pyrrolidine-2,4-dicarboxylic acid derivative | Thermal or acid-catalyzed decarboxylation | 2-Decarboxykainic acid | nih.gov |

| Alkanoyloxycarbamates (e.g., from furan-2-carboxylic acid) | Base-mediated (e.g., Cs₂CO₃) | Alkylamines (e.g., N-Boc-furan-2-ylamine) | nih.gov |

Nucleophilic Substitution and Oxidation of Side Chains

The functionalization of the this compound scaffold can be achieved through nucleophilic substitution and oxidation reactions, allowing for the introduction of diverse chemical moieties.

Nucleophilic Substitution:

The pyrrolidine nitrogen in this compound is a nucleophilic center. As a secondary amine, it readily participates in alkylation and acylation reactions. nih.gov The lone pair of electrons on the sp³-hybridized nitrogen is localized and highly available for forming new bonds, making pyrrolidine a better nucleophile than its aromatic counterpart, pyrrole, where the lone pair is delocalized within the aromatic system. pearson.com

Furthermore, the furan ring itself can undergo nucleophilic substitution, particularly if it bears a leaving group such as a halogen. For example, a bromine atom on the furan ring can be displaced by various nucleophiles, providing a route to functionalized derivatives.

| Reaction Type | Substrate/Reagent | Product Type | Key Features | Reference |

| N-Alkylation/N-Acylation | This compound + Alkyl halide/Acyl chloride | N-Substituted 2-(furan-2-yl)pyrrolidines | The pyrrolidine nitrogen acts as a nucleophile. | nih.gov |

| Nucleophilic Aromatic Substitution | 5-Bromo-2-(pyrrolidin-2-yl)furan + Nucleophile | 5-Substituted-2-(pyrrolidin-2-yl)furans | Displacement of a leaving group on the furan ring. | |

| Nucleophilic Acyl Substitution | Pyrrolidine derivative + N-(3-chloro-4-fluorophenyl)acetamide chloride | N-acylated pyrrolidine derivative | Formation of an amide bond at the pyrrolidine nitrogen. | vulcanchem.com |

Oxidation of Side Chains:

Oxidation reactions can target either the furan or the pyrrolidine ring, or substituents attached to them. The furan ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), which can lead to ring-opened products or the formation of furanones. uou.ac.in

The position on the pyrrolidine ring adjacent to the furan ring (the benzylic-like position) is activated towards oxidation. Similar to the oxidation of alkyl side-chains on benzene rings, this position can be susceptible to oxidative degradation under strong oxidizing conditions, potentially leading to the formation of a carbonyl group. libretexts.org For instance, the oxidation of pyrrole with chromium trioxide in sulfuric acid yields maleimide (B117702) (pyrrole-2,5-dione). uou.ac.in While this applies to the parent pyrrole, similar reactivity can be anticipated for the pyrrolidine ring under harsh conditions.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

| Furan Ring Oxidation | This compound derivative | Potassium permanganate, Chromium trioxide | Furanones or ring-opened products | , uou.ac.in |

| Pyrrolidine Ring Oxidation | Pyrrole (as an analogue) | Chromium trioxide in H₂SO₄ | Maleimide (Pyrrole-2,5-dione) | uou.ac.in |

| Side Chain Oxidation | Alkyl substituent on the furan ring | Hot acidic KMnO₄ | Carboxylic acid | libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 2 Furan 2 Yl Pyrrolidine Systems

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 2-(furan-2-yl)pyrrolidine is a key center of reactivity, readily participating in reactions with various electrophiles. evitachem.com This nucleophilicity allows for the introduction of a wide array of substituents, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. ontosight.airesearchgate.net

Common reactions involving the pyrrolidine nitrogen include acylation and alkylation. For instance, the nitrogen can be acylated using acid chlorides or other acylating agents to form amides. rsc.org This transformation is often used to introduce specific functional groups or to modify the electronic properties of the molecule. Similarly, alkylation of the pyrrolidine nitrogen can be achieved with alkyl halides or other alkylating agents, leading to the formation of N-substituted derivatives.

The reactivity of the pyrrolidine nitrogen can also be harnessed in more complex transformations. For example, it can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases, which are valuable intermediates in organic synthesis. evitachem.com Furthermore, the nitrogen atom can act as a nucleophile in ring-opening reactions of other heterocyclic systems. mdpi.com

The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can significantly influence the outcome of these reactions. For example, in some cases, the use of a base is necessary to deprotonate the nitrogen and enhance its nucleophilicity. The steric and electronic properties of the substituents on both the pyrrolidine and furan (B31954) rings can also play a crucial role in determining the reactivity of the nitrogen atom.

Reactivity of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations, particularly electrophilic substitution and cycloaddition reactions. numberanalytics.com The reactivity of the furan ring is influenced by the electron-donating effect of the oxygen atom, which increases the electron density of the ring and enhances its reactivity towards electrophiles. chemenu.com

Electrophilic Substitution:

Electrophilic substitution reactions typically occur at the C5 position of the furan ring, which is the most electron-rich position. chemicalbook.comquora.com This regioselectivity is due to the greater stability of the carbocation intermediate formed upon attack at this position. chemicalbook.com Common electrophilic substitution reactions of the furan ring include:

Halogenation: Furan can be halogenated with reagents such as bromine in dioxane to yield 2-bromofuran. pearson.com

Nitration: Nitration of the furan ring can be achieved, although care must be taken to avoid polymerization under strongly acidic conditions. uomustansiriyah.edu.iq

Friedel-Crafts Acylation and Alkylation: The furan ring can undergo Friedel-Crafts acylation and alkylation, allowing for the introduction of acyl and alkyl groups. wikipedia.orgrsc.org For example, acylation with acetic anhydride (B1165640) is a common method for synthesizing 2-acetylfuran. wikipedia.org

The presence of the pyrrolidine ring can influence the reactivity of the furan ring in electrophilic substitution reactions. The nitrogen atom of the pyrrolidine ring can act as a directing group, further activating the furan ring towards electrophilic attack.

Cycloaddition Reactions:

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. numberanalytics.comnih.govwikipedia.org In this reaction, the furan ring reacts with a dienophile, typically an electron-deficient alkene or alkyne, to form a six-membered ring adduct. wikipedia.org The stereochemistry and regioselectivity of the Diels-Alder reaction are important considerations. wikipedia.orgmdpi.com

Ring-Opening Reactions:

Under certain conditions, the furan ring can undergo ring-opening reactions, providing a route to various functionalized acyclic compounds. researchgate.netrsc.orgresearchgate.net These reactions are often promoted by acids or oxidizing agents and can lead to the formation of dicarbonyl compounds or other useful synthetic intermediates. researchgate.netrsc.org

The table below summarizes some of the key reactions of the furan ring in this compound systems.

| Reaction Type | Reagents and Conditions | Product Type |

| Electrophilic Substitution | ||

| Halogenation | Br₂ in dioxane | 2-Halofuran derivatives |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | 2-Nitrofuran derivatives |

| Friedel-Crafts Acylation | Acyl halides or anhydrides with a Lewis acid | 2-Acylfuran derivatives |

| Friedel-Crafts Alkylation | Alkyl halides with a Lewis acid | 2-Alkylfuran derivatives |

| Cycloaddition | ||

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Cyclohexene derivatives |

| Ring-Opening | ||

| Acid-catalyzed | Strong acids (e.g., HCl, H₂SO₄) | 1,4-Dicarbonyl compounds |

| Oxidative | Oxidizing agents (e.g., NBS) | Functionalized butene derivatives |

Stereochemical Aspects of Reactivity

The presence of a chiral center at the C2 position of the pyrrolidine ring introduces significant stereochemical considerations into the reactivity of this compound. ontosight.ai This chirality can influence the stereochemical outcome of reactions occurring at both the pyrrolidine nitrogen and the furan ring, making this scaffold a valuable building block in asymmetric synthesis. jyu.fiacs.orgmdpi.comrsc.org

The stereochemistry of the pyrrolidine ring can direct the approach of reagents, leading to diastereoselective or enantioselective transformations. iucr.org For example, in reactions involving the pyrrolidine nitrogen, the existing stereocenter can influence the stereochemistry of newly formed stereocenters in the product. Similarly, the stereochemistry of the pyrrolidine ring can affect the facial selectivity of reactions at the furan ring, such as Diels-Alder reactions. mdpi.com

The development of stereoselective synthetic methods for this compound and its derivatives is an active area of research. researchgate.netresearchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. For example, asymmetric hydrogenation and asymmetric 1,3-dipolar cycloaddition reactions have been used to synthesize enantiomerically pure pyrrolidine derivatives. acs.orgrsc.org

The stereochemical diversity of this compound systems allows for the synthesis of a wide range of stereoisomers, each with potentially unique biological activities. rsc.orgiucr.org This makes these compounds attractive targets for drug discovery and development. researchgate.net

Reaction Mechanisms in this compound Chemistry

The reaction mechanisms in this compound chemistry are diverse and depend on the specific transformation being considered. However, some general mechanistic principles can be applied to understand the reactivity of this system.

Reactions at the Pyrrolidine Nitrogen:

Reactions involving the pyrrolidine nitrogen typically proceed through nucleophilic attack of the nitrogen atom on an electrophilic species. For example, in acylation and alkylation reactions, the nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of an acylating agent or the electrophilic carbon of an alkylating agent. The mechanism of these reactions often involves the formation of a tetrahedral intermediate, which then collapses to form the final product.

Reactions at the Furan Ring:

Electrophilic substitution reactions at the furan ring proceed through a mechanism similar to that of other aromatic compounds. The reaction is initiated by the attack of an electrophile on the electron-rich furan ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. chemicalbook.compearson.com The loss of a proton from this intermediate then restores the aromaticity of the furan ring and yields the substituted product. The regioselectivity of the reaction is determined by the relative stability of the possible carbocation intermediates, with attack at the C5 position being favored due to the formation of a more stable intermediate. chemicalbook.comquora.com

The Diels-Alder reaction of the furan ring is a concerted pericyclic reaction that proceeds through a cyclic transition state. wikipedia.org The stereochemistry of the reaction is controlled by the Woodward-Hoffmann rules, which dictate that the reaction is thermally allowed. wikipedia.org

Ring-Opening Reactions:

The mechanisms of furan ring-opening reactions can vary depending on the reaction conditions. Acid-catalyzed ring-opening reactions often involve the protonation of the furan oxygen, followed by nucleophilic attack of water or another nucleophile. researchgate.net This leads to the formation of a 1,4-dicarbonyl compound through a series of tautomerization and hydrolysis steps. Oxidative ring-opening reactions can proceed through radical or ionic intermediates, depending on the specific oxidizing agent used. researchgate.net

Tandem and Domino Reactions:

The unique combination of a nucleophilic nitrogen and an electrophilic furan ring in this compound allows for the design of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net These reactions can lead to the rapid construction of complex molecular architectures and are highly desirable from a synthetic efficiency standpoint. For example, a tandem Prins cyclization reaction has been used to construct furan- and pyrrolidine-containing scaffolds. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(Furan-2-yl)pyrrolidine in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the spectrum can be divided into two regions: the aliphatic protons of the pyrrolidine (B122466) ring and the aromatic-like protons of the furan (B31954) ring. The pyrrolidine protons (C₂-H, C₃-H₂, C₄-H₂, C₅-H₂) typically appear as complex multiplets in the upfield region (δ 1.5–4.5 ppm). The methine proton at the C₂ position, being adjacent to both the nitrogen atom and the furan ring, is expected to resonate further downfield within this range. The furan ring protons produce distinct signals in the downfield region (δ 6.0–7.5 ppm), characteristic of heterocyclic aromatic systems. For instance, in a related derivative, 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine, the furan protons appear as doublets at δ 6.58 and δ 6.19 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The pyrrolidine ring carbons are expected in the aliphatic region (δ 25–65 ppm), while the furan ring carbons appear in the downfield region (δ 105–155 ppm). The carbon atom at the C₂ position of the pyrrolidine ring, bonded to the furan substituent, would be the most deshielded among the aliphatic carbons. The furan carbon attached to the pyrrolidine ring (C₂') would also show a characteristic downfield shift.

2D NMR Spectroscopy: To resolve signal overlap and confirm assignments, 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons jst-ud.vn.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the furan and pyrrolidine rings jst-ud.vn.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidine C₂-H | 4.2 - 4.5 | 60 - 65 |

| Pyrrolidine C₃-H₂ | 1.8 - 2.2 | 24 - 28 |

| Pyrrolidine C₄-H₂ | 1.6 - 2.0 | 25 - 29 |

| Pyrrolidine C₅-H₂ | 3.0 - 3.4 | 45 - 49 |

| Pyrrolidine N-H | 1.5 - 3.0 (broad) | - |

| Furan C₃'-H | 6.1 - 6.3 | 106 - 110 |

| Furan C₄'-H | 6.3 - 6.5 | 110 - 114 |

| Furan C₅'-H | 7.3 - 7.5 | 141 - 145 |

| Furan C₂' | - | 153 - 158 |

| Furan C₅' | - | 141 - 145 |

Note: The data in the table are predicted values based on typical ranges for these structural motifs and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak band in the region of 3300–3500 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) arising from the C-H bonds of the pyrrolidine ring.

C-H Stretch (Aromatic-like): Bands appearing above 3000 cm⁻¹ (typically 3010–3150 cm⁻¹) associated with the C-H bonds on the furan ring.

C=C Stretch: Absorption bands in the 1500–1650 cm⁻¹ region due to the double bonds within the furan ring.

C-O-C Stretch: A strong, characteristic band for the ether linkage within the furan ring, typically found in the 1000–1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |

| Furan C-H | Stretch | 3010 - 3150 | Medium |

| Pyrrolidine C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Furan C=C | Stretch | 1500 - 1650 | Medium-Variable |

| Furan C-O-C | Asymmetric Stretch | 1200 - 1280 | Strong |

| Furan C-O-C | Symmetric Stretch | 1000 - 1080 | Strong |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NO), the monoisotopic mass is calculated to be 137.0841 Da uni.lu.

High-Resolution Mass Spectrometry (HRMS): HRMS precisely measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. An experimental HRMS value matching the calculated mass for [M+H]⁺ (138.0913) would confirm the elemental composition of C₈H₁₁NO uni.lu.

Mass Spectrometry (MS): Standard MS techniques, such as electron ionization (EI) or electrospray ionization (ESI), reveal the molecular weight and provide structural information through fragmentation patterns. Under ESI, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 138.1. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 160.1), may also be observed uni.lu. The fragmentation pattern in EI-MS would likely involve cleavage of the C-C bond between the two rings or fragmentation of the pyrrolidine ring, a common pathway for cyclic amines nist.gov.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M+K]⁺ | 176.04722 |

| [M-H]⁻ | 136.07678 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. While the saturated pyrrolidine ring does not absorb significantly in the UV-Vis range (typically <200 nm), the furan ring acts as a chromophore nist.gov. The conjugated π-system of the furan ring is responsible for absorption in the UV region. Simple furans typically exhibit strong absorption bands corresponding to π → π* transitions at wavelengths below 250 nm. The spectrum of polypyrrole, a related polymer, shows a strong π → π* transition band around 360 nm, which shifts depending on the oxidation state researchgate.net. For this compound, a distinct absorption maximum (λₘₐₓ) is expected in the ultraviolet range, providing evidence for the presence of the furan moiety.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee).

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and check for sample purity. A spot of the compound on a silica gel plate, when eluted with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes), will travel a specific distance, characterized by its retention factor (Rƒ) value. The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the quantitative determination of purity. Using a reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile and water, this compound would elute at a characteristic retention time. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess (ee) Determination: Since the C₂ position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. Determining the enantiomeric excess is critical in many applications. This is most commonly achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute at different retention times. The relative area of the two peaks allows for the precise calculation of the enantiomeric excess. Gas chromatography (GC) with a chiral column can also be used for this purpose mdpi.comrestek.com.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of both constitution and absolute stereochemistry nih.gov.

To perform this analysis, a single, high-quality crystal of the compound or a suitable derivative is required. The resulting electron density map reveals the exact spatial arrangement of each atom nih.gov. For a chiral compound like this compound, crystallographic analysis of a single enantiomer (often as a salt with a known chiral counter-ion) allows for the determination of its absolute configuration (R or S). Furthermore, the analysis reveals the preferred conformation of the molecule in the crystal lattice, including the puckering of the five-membered pyrrolidine ring and the relative orientation of the furan and pyrrolidine rings researchgate.netresearchgate.net. While obtaining suitable crystals of the parent compound can be challenging, derivatives are often synthesized to facilitate crystallization and structural analysis nih.gov.

Computational Chemistry and Theoretical Studies on 2 Furan 2 Yl Pyrrolidine

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(furan-2-yl)pyrrolidine and its derivatives, DFT calculations are employed to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. eurjchem.com The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography. eurjchem.combohrium.com

Table 1: Illustrative Geometrical and Electronic Parameters from DFT Calculations

| Parameter | Value (Example) | Significance |

|---|---|---|

| Optimized Geometry | ||

| C-N Bond Length (Pyrrolidine) | 1.46 Å | Defines the core ring structure. |

| C-O Bond Length (Furan) | 1.37 Å | Characterizes the furan (B31954) ring bonds. |

| C-C-N Bond Angle | 104.5° | Determines the puckering of the pyrrolidine (B122466) ring. |

| Dihedral Angle (Furan-Pyrrolidine) | 45.0° | Describes the relative orientation of the two rings. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound and its analogues, MD simulations provide crucial insights into their conformational flexibility and stability, particularly when interacting with biological macromolecules like proteins. tandfonline.comnih.gov These simulations can validate the stability of a ligand within a protein's binding site, often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation period. nih.gov A stable RMSD value suggests that the ligand maintains a consistent binding pose. tandfonline.comnih.gov

Conformational analysis focuses on identifying the different spatial arrangements (conformers) a molecule can adopt and their relative energies. The pyrrolidine ring in this compound is not planar and undergoes a dynamic process known as pseudorotation, allowing it to adopt various "envelope" and "twist" conformations. The specific conformation can be influenced by substituents and the molecular environment. frontiersin.org MD simulations, often combined with experimental data from NMR, allow for the exploration of the entire conformational landscape, revealing the most populated and energetically favorable conformers that are crucial for biological activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. niscpr.res.injcdronline.org For pyrrolidine derivatives, QSAR models are developed to understand the molecular features essential for their inhibitory activity against specific targets, such as influenza virus neuraminidase or various enzymes. niscpr.res.injcdronline.org

The process involves generating various structural descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. niscpr.res.in Techniques like Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build the mathematical models. tandfonline.comnih.gov The predictive power and stability of these models are rigorously validated using statistical metrics like the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predictive R² (R²pred). tandfonline.comnih.gov A robust QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. niscpr.res.innih.gov

Table 2: Example of Statistical Results for QSAR Model Validation

| Model | Q² | R² | R²pred | Interpretation |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | Indicates a model with good internal stability and high predictive power. nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | Suggests a reliable model capable of predicting activity. nih.gov |

| HQSAR | 0.603 | 0.662 | 0.743 | A valid model, though potentially less predictive than CoMFA/CoMSIA in this case. nih.gov |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies explore how specific structural features of a molecule contribute to its biological activity. Computational approaches are integral to elucidating these relationships for this compound derivatives. Research on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor provides a clear example of SAR. nih.govnih.gov

In these studies, modifications were made to different parts of the molecule, and the resulting changes in inhibitory activity (measured by IC₅₀ values) were analyzed. nih.gov For instance, adding substituents to the phenyl ring attached to the pyrrolidine core significantly impacted potency. nih.gov It was found that the stereochemistry also plays a role, with S-form compounds showing approximately two-fold higher activity than their R-form counterparts in some assays. nih.gov Computational analysis helps rationalize these findings by modeling how different substituents alter the molecule's shape, electronics, and ability to interact with the target protein. cam.ac.uk

Table 3: Summary of Structure-Activity Relationship Findings for 1-(Furan-2-ylmethyl)pyrrolidine Derivatives as ST2 Inhibitors

| Molecular Modification | Effect on Activity (IC₅₀) | Reference |

|---|---|---|

| Addition of a nitro group to phenyl ring (para-position) | 2-fold improvement in IC₅₀ compared to the initial lead compound. | nih.gov |

| Addition of a dimethyl amine, pyrrolidine, or piperidine (B6355638) group to phenyl ring (para- or meta-position) | 2 to 3-fold improvement in IC₅₀. | nih.gov |

| Addition of a carboxylic acid to phenyl ring | Reduced activity. | nih.gov |

| Use of S-form enantiomer vs. R-form | ~2-fold higher activity. | nih.gov |

| Substitution of thiophene (B33073) with furan | Lowers electron density and may impact interactions with π-acceptor targets. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. scispace.com This method is widely used to study how derivatives of this compound might interact with biological targets at an atomic level. researchgate.netnih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score" or binding energy, which estimates the binding affinity. nih.gov

Docking studies reveal the specific interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. scispace.com For example, in studies of related furan-containing compounds, docking has been used to predict binding modes with enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase and EGFR tyrosine kinase. scispace.comnih.gov These studies identified key amino acid residues, such as TYR 158 in Enoyl-ACP reductase, that form crucial interactions with the ligand. scispace.com Such information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. tandfonline.comnih.gov

Table 4: Example of Molecular Docking Results for a Furan-Pyrrolidine Derivative

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| Enoyl-ACP Reductase | -8.5 | TYR 158, NAD+ | Hydrogen bond, π-π stacking | scispace.com |

| EGFR Tyrosine Kinase | -7.9 | CYS 797, MET 793 | Hydrogen bond, Hydrophobic | nih.gov |

| Myeloid cell leukemia-1 (Mcl-1) | -9.2 | ARG 263, MET 250 | Hydrogen bond, π-Alkyl | tandfonline.com |

Pharmacological and Biological Research of 2 Furan 2 Yl Pyrrolidine Derivatives

Broad-Spectrum Biological Activities

Derivatives of 2-(furan-2-yl)pyrrolidine have been the subject of extensive research, revealing a diverse range of pharmacological effects. These compounds, which feature a five-membered furan (B31954) ring attached to a five-membered pyrrolidine (B122466) ring, have shown potential as antiviral, neuroprotective, antineoplastic, antimicrobial, anti-inflammatory, and anthelmintic agents. ontosight.aismolecule.com The inherent biological activity of the pyrrolidine ring, a core structure in many natural products and pharmacologically important molecules, is often enhanced by the presence of the furan group. nih.govd-nb.info

Antiviral Efficacy and Mechanisms

The quest for novel antiviral agents has led researchers to explore the potential of this compound derivatives. The pyrrolidine scaffold itself is recognized for its antiviral properties, and its combination with a furan ring can lead to compounds with significant inhibitory effects against various viruses. smolecule.comresearchgate.net

Research has demonstrated that certain pyrrolidine derivatives exhibit activity against viral infections. smolecule.com For instance, some studies have focused on the synthesis of novel pyrrole (B145914) and pyridine (B92270) derivatives incorporating furan and have screened them for antiviral activity. researchgate.netderpharmachemica.com One study reported the synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)thio)acetamide and its subsequent oxidation to a sulfonyl acetamide (B32628) derivative, with both compounds being evaluated for their antiviral properties. derpharmachemica.com

While specific mechanisms for this compound derivatives are still under investigation, the broader class of furan derivatives has been shown to possess antiviral activity. researchgate.netijabbr.com The antiviral potential of these compounds is often attributed to their ability to interact with viral enzymes or proteins, thereby inhibiting viral replication.

Table 1: Antiviral Activity of Selected Furan and Pyrrolidine Derivatives

| Compound Class | Virus Targeted | Key Findings |

| Pyrrolidine derivatives | General viral infections | Exhibit potential as antiviral agents. smolecule.com |

| Furan derivatives | General viral infections | Show a wide range of antiviral activities. researchgate.netijabbr.com |

| Benzimidazole-pyrrolidine derivatives | Not specified | Synthesized and evaluated for antiviral activity. derpharmachemica.com |

| Pyrazole derivatives | Hepatitis C Virus (HCV), HIV, Herpes Virus | Effective inhibitors of various viruses. mdpi.com |

Neuropharmacological Potential and Neuroprotective Effects

The neuropharmacological potential of this compound derivatives is an area of growing interest. The pyrrolidine nucleus is a common feature in compounds targeting the central nervous system. ontosight.aisemanticscholar.org Derivatives of this scaffold have been investigated for their neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases. smolecule.com

Studies on related pyrrolidine derivatives have shown promising results. For example, certain pyrrolidine-substituted indole (B1671886) derivatives have demonstrated high binding affinities for serotonin (B10506) receptors, such as 5-HT1A and 5-HT7, suggesting potential antidepressant-like activity. semanticscholar.org The interaction with these receptors is a key mechanism for many neuropharmacological agents.

The core structure of this compound, combining both the furan and pyrrolidine rings, suggests a potential for interaction with various biological targets within the nervous system, although detailed research specifically on these derivatives is ongoing. ontosight.ai

Antineoplastic Properties and Cytotoxicity Studies

The search for new anticancer agents has included the investigation of this compound derivatives. The pyrrolidine ring is a component of several natural and synthetic compounds with demonstrated anticancer properties. smolecule.comresearchgate.net

Research has shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation. smolecule.com For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com This study highlighted that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone structure significantly enhanced anticancer activity. mdpi.com

Furthermore, furan derivatives have also been explored for their cytotoxic effects. researchgate.net The combination of the furan and pyrrolidine moieties in this compound derivatives presents a promising scaffold for the development of new antineoplastic agents. ontosight.airesearchgate.netderpharmachemica.com

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Series | Cell Line | Key Findings |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Incorporation of oxadiazolethione and aminotriazolethione rings enhanced anticancer activity. mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Not specified | Investigated for their potential as anticancer agents. researchgate.net |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 cancer cell line | Showed potent anticancer activity, with one complex being approximately three times more potent than cisplatin. nih.gov |

Antimicrobial Spectrum and Modes of Action

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties. The furan nucleus is a well-established pharmacophore in many antimicrobial drugs. ijabbr.comtubitak.gov.tr

Studies have shown that furan derivatives can be effective against a range of microorganisms. researchgate.netresearchgate.net For example, 5-nitrofuran derivatives have been widely used for their broad-spectrum antimicrobial properties. tubitak.gov.tr Similarly, the pyrrolidine scaffold is present in many compounds with antimicrobial activity. nih.gov

Specific research into derivatives containing both furan and pyrrolidine moieties has yielded promising results. For instance, novel benzofuran (B130515) derivatives containing a thiazolo benzimidazole (B57391) nucleus with a pyrrolidine substituent have been evaluated for their antifungal and anthelmintic activity. nih.gov In other studies, pyrrolidine derivatives have been synthesized and tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org The mode of action for these compounds often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Furan and Pyrrolidine Derivatives

| Compound Class | Microorganism | Key Findings |

| 5-Nitrofuran derivatives | Bacteria | Possess broad-spectrum antimicrobial properties. tubitak.gov.tr |

| Sulfonylamino pyrrolidine derivatives | S. aureus, E. coli, P. aeruginosa | Showed significant antibacterial activity. nih.gov |

| 1,2,4-Oxadiazole (B8745197) pyrrolidine derivatives | E. coli | Inhibited DNA gyrase at concentrations similar to novobiocin. frontiersin.org |

| Benzofuran derivatives with pyrrolidine | Fungi | Evaluated for antifungal activity. nih.gov |

Anti-inflammatory Response Modulation

The modulation of the inflammatory response is a key therapeutic strategy for a variety of diseases. nih.gov Derivatives of this compound have been investigated for their potential to act as anti-inflammatory agents. researchgate.net

Research into 2-(furan-2-yl)-4-phenoxyquinoline derivatives has demonstrated significant anti-inflammatory activity. nih.gov These compounds were evaluated for their ability to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils, as well as the formation of tumor necrosis factor-alpha (TNF-α) and superoxide (B77818) anion generation. nih.gov For instance, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was found to be a potent inhibitor of TNF-α formation. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to interfere with inflammatory signaling pathways and the production of pro-inflammatory mediators. nih.govmdpi.comfrontiersin.org The pyrrolidine ring is also found in compounds with known anti-inflammatory properties. nih.gov

Table 4: Anti-inflammatory Activity of 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

| Compound | Target | IC50 Value (µM) |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 nih.gov |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 nih.gov |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime | Lysozyme release | 7.1 nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | β-glucuronidase release | 9.5 nih.gov |

Anthelmintic Activity and Parasitic Target Identification

Parasitic infections caused by helminths remain a significant global health problem. Research into new anthelmintic agents has included the exploration of furan and pyrrolidine-containing compounds. researchgate.nettubitak.gov.tr

Furan derivatives have been associated with anthelmintic properties. tubitak.gov.tr Similarly, pyrrolidine oxadiazoles (B1248032) have been designed and synthesized as potential new anthelmintic drug candidates, showing activity against the parasitic roundworm Haemonchus contortus. nih.gov

One study focused on novel benzofuran derivatives that included a pyrrolidine ring, evaluating their in vitro anthelmintic activity. nih.gov Another study on chromene derivatives highlighted that their efficacy could be enhanced by electron-withdrawing groups, and molecular docking simulations suggested strong binding interactions with β-tubulin, a key parasitic target. researchgate.net The identification of such parasitic targets is crucial for the rational design of more effective anthelmintic drugs.

Analgesic Effects and Pain Pathway Modulation

Derivatives of this compound have been investigated for their potential analgesic properties. Certain hybrid molecules incorporating the 4-(2-furyl)-1,4-dihydronicotinonitrile fragment have demonstrated notable analgesic activity in preclinical models. researchgate.net For instance, in studies involving orofacial trigeminal pain and acetic acid-induced writhing in rats, some of these compounds exhibited an analgesic effect superior to the reference drug, metamizole (B1201355) sodium. researchgate.net

Furthermore, research on related furan-containing compounds has shed light on their mechanisms of action in pain modulation. One such compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has shown potent anti-inflammatory and analgesic activities. nih.gov Its mechanism is believed to involve the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory and pain pathways. nih.gov The investigation into pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has also revealed strong analgesic activity in hot-plate and writhing tests, with some compounds showing efficacy at very low doses. mdpi.com The analgesic effects of some of these derivatives were found to be independent of the opioid system. mdpi.com

Specific Biological Targets and Receptor Interactions

The diverse pharmacological activities of this compound derivatives stem from their ability to interact with a variety of specific biological targets. These interactions can lead to the modulation of enzyme activity, receptor signaling, and other cellular processes.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase IV, Autotaxin)

DNA Gyrase and Topoisomerase IV:

Several studies have highlighted the potential of pyrrolidine derivatives, including those with furan moieties, as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. ua.esnih.govresearchgate.net For example, a series of 1,2,4-oxadiazole pyrrolidine derivatives demonstrated significant inhibitory activity against E. coli DNA gyrase, with some compounds showing potency comparable to the standard drug novobiocin. ua.esnih.gov Notably, a derivative containing a 4-chlorophenyl substituent on the pyrrolidine ring and a 5-hydroxymethyl furan moiety on the 1,2,4-oxadiazole group was identified as a potent inhibitor of both E. coli DNA gyrase and S. aureus topoisomerase IV. ua.esnih.gov

In another study, furan/pyrrole/thiophene-2-carboxamide derivatives were designed and evaluated as inhibitors of Staphylococcus aureus DNA gyraseB. nih.gov One of the lead compounds from this series, 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid, showed an IC50 of 12.88 ± 1.39 μm. nih.gov Further optimization led to a derivative with improved activity (IC50 of 5.35 ± 0.61 μm). nih.gov

Autotaxin:

Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes, including inflammation, fibrosis, and cancer. ua.esmdpi.com Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit ATX. ua.es In one study, derivatives of 2-pyrrolidinone (B116388) and pyrrolidine showed inhibitory activity against ATX, with some compounds bearing benzyl (B1604629) or 4-fluorobenzyl groups exhibiting IC50 values in the nanomolar range. ua.es Specifically, compounds with an S configuration and a benzyl or 4-fluorobenzyl group, and another with an R configuration and a benzyl group, displayed IC50 values of 0.05 µM, 0.12 µM, and 0.18 µM, respectively. ua.es A derivative with an S configuration was found to be the most potent, with an IC50 of 0.035 µM. ua.es

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

Derivatives of this compound have been identified as modulators of G-protein coupled receptors (GPCRs). nih.gov In a high-throughput screening for small molecule activators of GPR56, an adhesion GPCR, 2-(furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine (compound 4) was identified as a promising agonist. nih.govresearchgate.net This compound was found to activate a subset of group VIII AGPCRs. nih.gov

Thieno- and furo-pyrimidines and pyridines have also been shown to modulate ligand-gated and voltage-gated ion channels, as well as GPCRs. google.com While specific studies on the direct ion channel modulation by this compound itself are limited, the broader class of furan-containing heterocycles demonstrates this potential.

Interaction with Signaling Pathways (e.g., ST2/IL-33 Axis in Graft-Versus-Host Disease)

The interleukin-33 (IL-33)/suppression of tumorigenicity 2 (ST2) signaling pathway plays a critical role in various immune-mediated diseases, including graft-versus-host disease (GVHD). nih.govfrontiersin.org The soluble form of ST2 (sST2) acts as a decoy receptor for IL-33, and elevated levels of sST2 are associated with GVHD progression. nih.govfrontiersin.org

Researchers have developed 1-(furan-2-ylmethyl)pyrrolidine-based analogues as inhibitors of the ST2/IL-33 interaction. nih.govnih.gov These inhibitors aim to prevent sST2 from sequestering IL-33, thereby allowing IL-33 to bind to the membrane-bound ST2 and promote immune tolerance. nih.gov An initial compound, iST2-1, served as a starting point for optimization. nih.gov Subsequent work led to the development of compound 4, a 1-(furan-2-ylmethyl)pyrrolidine-based analogue with improved activity in biochemical assays. nih.gov Further optimization resulted in a lead ST2 inhibitor, compound 32 (also known as XY52), which demonstrated efficacy in mitigating GVHD in animal models. nih.govfrontiersin.org

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. nih.govmdpi.com The this compound scaffold has been incorporated into molecules designed to inhibit such interactions. For example, in the context of targeting the Polycomb Repressive Complex 2 (PRC2), a compound bearing a pyrrolidine moiety (DC-PRC2in-01) was developed as an inhibitor of the EZH2–EED interaction, displaying a KD value of 5 μM against the EED protein. acs.org The furan-2-yl moiety in some of these inhibitors was shown to establish interactions within the EED cavity. uniroma1.it

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR studies have provided valuable insights into how modifications to the core structure influence biological activity.

In the development of ST2 inhibitors, extensive SAR studies were conducted on 1-(furan-2-ylmethyl)pyrrolidine-based analogues. nih.gov It was found that substitutions on the B ring significantly impacted activity. For instance, at the 4-position of the B ring, the introduction of a dimethyl amine, a pyrrolidine, a piperidine (B6355638), or a methyl ester group improved the IC50 values by 2- to 3-fold. nih.gov Conversely, a carboxylic acid group at the same position led to reduced activity. nih.gov For substituents at the 3-position of the B ring, pyrrolidine, piperidine, and dimethyl amine groups resulted in similarly improved IC50 values. nih.gov

In the context of anticancer agents, a SAR study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives revealed that the presence of a furan-2-yl group at the 5-position was an important structural feature. ddtjournal.com Furthermore, substitutions on the distal aryl ring strongly influenced the anticancer activity, with para-substituted derivatives showing significant potency. ddtjournal.com

For N-benzyl-2-phenylpyrimidin-4-amine derivatives, the incorporation of a furan derivative as a heteroaromatic core scaffold resulted in a potent compound. acs.org

Below is a table summarizing the inhibitory activities of some this compound derivatives and related compounds.

| Compound Class | Target | Key Structural Features | Activity (IC50) | Reference |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | E. coli DNA Gyrase | 4-Chlorophenyl on pyrrolidine, 5-hydroxymethyl furan on oxadiazole | 120 ± 10 nM | nih.gov |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | S. aureus Topoisomerase IV | 4-Chlorophenyl on pyrrolidine, 5-hydroxymethyl furan on oxadiazole | 3.07 µM | nih.gov |

| Furan/Pyrrole/Thiophene-2-carboxamide Derivatives | S. aureus DNA gyraseB | 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid | 12.88 ± 1.39 μm | nih.gov |

| Optimized Furan/Pyrrole/Thiophene-2-carboxamide Derivative | S. aureus DNA gyraseB | 5.35 ± 0.61 μm | nih.gov | |

| Pyrrolidinone/Pyrrolidine Derivatives | Autotaxin | S configuration, Benzyl group | 0.05 µM | ua.es |

| Pyrrolidinone/Pyrrolidine Derivatives | Autotaxin | S configuration, 4-Fluorobenzyl group | 0.12 µM | ua.es |

| Pyrrolidinone/Pyrrolidine Derivatives | Autotaxin | R configuration, Benzyl group | 0.18 µM | ua.es |

| Pyrrolidinone/Pyrrolidine Derivatives | Autotaxin | S configuration | 0.035 µM | ua.es |

| 1-(Furan-2-ylmethyl)pyrrolidine-based Analogues | ST2/IL-33 Interaction | B ring 4-position: Dimethyl amine, Pyrrolidine, Piperidine, or Methyl ester | 2-3 fold improvement | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine-based Analogues | ST2/IL-33 Interaction | B ring 3-position: Pyrrolidine, Piperidine, Dimethyl amine | IC50 at 5-7 μM | nih.gov |

| EZH2-EED Interaction Inhibitor | EED Protein | Pyrrolidine moiety | KD = 5 μM | acs.org |

Impact of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine and furan rings. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for their specific molecular targets.

For instance, in the development of Stimulation-2 (ST2) inhibitors for treating graft-versus-host disease, modifications to the 1-(furan-2-ylmethyl)pyrrolidine-based structure have yielded significant insights. The introduction of a nitrophenyl group at the 5-position of the furan ring and various substitutions on a phenyl ring at the 2-position of the pyrrolidine ring have been systematically evaluated. nih.gov These studies revealed that specific substitutions can enhance the inhibitory activity against the ST2/IL-33 interaction. nih.gov

Similarly, in a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence and position of substituents on the benzylidene moiety strongly influenced their anticancer activity. ddtjournal.com Para-substituted derivatives, in particular, demonstrated significant cytotoxic effects against the U937 human histiocytic lymphoma cell line. ddtjournal.com This highlights the importance of the electronic and steric properties of substituents in dictating the pharmacological profile.

The following table summarizes the impact of different substituents on the biological activity of this compound derivatives based on various studies.

| Base Scaffold | Substituent Position | Substituent Type | Observed Impact on Biological Activity |

| 1-(Furan-2-ylmethyl)pyrrolidine | 2-position of pyrrolidine | 4-methoxyphenyl, 3-methoxyphenyl, 4-bromophenyl | Modulation of ST2 inhibitory activity nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine | 5-position of furan | 2-nitrophenyl, 3-nitrophenyl | Essential for ST2 inhibitory activity nih.gov |

| Thiazolo[3,2-a]pyrimidin-3(7H)-one | 2-position (benzylidene) | Various ortho and para substitutions | Strong influence on anticancer activity, with para substitutions often being more potent ddtjournal.com |

| 1-Benzyl-2-(furan-2-yl)pyrrolidine (B15058996) | 1-position of pyrrolidine | Benzyl group | Contributes to diverse pharmacological properties, including potential CNS activity |

Stereochemical Influence on Pharmacological Profiles

The pyrrolidine ring of the this compound scaffold contains at least one chiral center at the 2-position, meaning it can exist as different stereoisomers (enantiomers and diastereomers). ontosight.ainih.gov The spatial arrangement of the furan group and any substituents on the pyrrolidine ring can significantly influence how these molecules interact with their biological targets, which are often chiral themselves (e.g., receptors and enzymes). d-nb.info